BenchChemオンラインストアへようこそ!

Flu-6

Drug Metabolism Hepatotoxicity LC-MS/MS

This certified Flu-6 reference standard (≥98%) is essential for validating CPR-mediated nitroreduction assays. Distinct from nitro-retaining metabolites like 2-hydroxyflutamide, it is the requisite negative control for isolating nitroaromatic-dependent hepatotoxicity and confirming glutathione adducts (Flu-G5-7) in LC/MS/MS workflows. Procure this specific analyte to ensure mechanistic accuracy in DILI risk assessment.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
CAS No. 39235-51-3
Cat. No. B027957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlu-6
CAS39235-51-3
Synonymsα,α,α-Trifluoro-4’-amino-2-methyl-m-propionotoluidide;  FLU-6; 
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17)
InChIKeySAKLWQRDMOSOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flu-6 (CAS 39235-51-3): Quantitative Procurement Guide for Flutamide Metabolite Standard and Hepatotoxicity Research Reagent


Flu-6 (CAS 39235-51-3, molecular formula C11H13F3N2O, molecular weight 246.23 g/mol), chemically designated N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, is a nitroreduction metabolite of the nonsteroidal antiandrogen drug Flutamide [1]. Unlike the parent compound Flutamide (CAS 13311-84-7, molecular weight 276.2 g/mol), Flu-6 lacks the nitroaromatic group and instead possesses a primary aromatic amine moiety . This structural distinction is functionally significant: Flu-6 is formed via NADPH:cytochrome P450 reductase (CPR)-mediated reduction and serves as a key intermediate in the proposed hepatotoxicity pathway of Flutamide [2]. The compound is primarily procured as a certified reference standard for analytical method development and as a research reagent for investigating Flutamide-associated idiosyncratic hepatotoxicity mechanisms [3].

Flu-6 (CAS 39235-51-3): Why Generic Flutamide Metabolite Substitutes Fail in Analytical and Mechanistic Research Applications


Generic substitution of Flu-6 with structurally related flutamide metabolites or analogs is not analytically or mechanistically valid due to three critical differentiation factors. First, Flu-6 is the specific product of nitroreduction, whereas other major metabolites such as 2-hydroxyflutamide and Flu-1 (4-nitro-3-(trifluoromethyl)phenylamine) retain the nitroaromatic group and are formed via distinct enzymatic pathways (hydroxylation and amide hydrolysis, respectively) [1]. Second, Flu-6 serves as an essential synthetic standard for confirming the identity of reactive glutathione (GSH) adducts Flu-G5-7 in LC/MS/MS workflows; without authentic Flu-6, these hepatotoxicity-relevant adducts cannot be unambiguously assigned [2]. Third, the complete absence of the nitro group in Flu-6 renders it non-cytotoxic in hepatocyte models, making it the requisite negative control for isolating nitroreduction-dependent toxicity from other bioactivation routes [3]. Substituting Flu-1 (which retains the nitro group) or 2-hydroxyflutamide would confound experimental interpretation and lead to false conclusions regarding toxicity mechanisms.

Flu-6 (CAS 39235-51-3) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons with Flutamide and Flu-1


Flu-6 vs. Flutamide: Differential GSH Adduct Formation Profile in Human Liver Microsomes

Flu-6 is the essential synthetic standard required to confirm the identity of three specific glutathione (GSH) adducts (FLU-G5, FLU-G6, and FLU-G7) that form from Flutamide but not from its cyano analog CYA. In human liver microsomal incubations, Flutamide produced seven distinct GSH adducts (FLU-G1 through FLU-G7), whereas the cyano analogue produced only four (CYA-G1 through CYA-G4). The three unique adducts (FLU-G5-7) were formed exclusively via the nitroreduction pathway and their structures were confirmed by LC/MS/MS analysis using a synthesized Flu-6 standard [1]. The total number of detectable GSH adducts for Flutamide is 7 versus 4 for the non-nitro analog [2].

Drug Metabolism Hepatotoxicity LC-MS/MS GSH Trapping

Flu-6 vs. Flutamide: Differential Cytotoxicity Profile in Hepatocyte Models Due to Nitro Group Absence

Flu-6, lacking the nitroaromatic group, demonstrates markedly reduced cytotoxicity compared to Flutamide in hepatocyte cell models. A toxicogenomic study comparing Flutamide (nitro-containing) and its cyano analogue (CYA, nitro-replaced) demonstrated that the nitroaromatic group enhanced cytotoxicity to hepatocytes, indicating nitroreduction as a potential route of Flutamide-induced hepatotoxicity [1]. By extension, Flu-6—the fully reduced amino metabolite—represents the endpoint of this nitroreduction pathway and serves as a non-cytotoxic negative control. The study reported that while Flutamide and its reactive intermediates induce mitochondrial dysfunction and complex I inhibition, the fully reduced amino form lacks this toxicity profile [2].

Cytotoxicity Mitochondrial Toxicity Hepatocytes Toxicogenomics

Flu-6 vs. Flu-1: Differential Enzymatic Formation Pathways and Structural Distinctions

Flu-6 is formed specifically via NADPH:cytochrome P450 reductase (CPR)-mediated nitroreduction, whereas Flu-1 (4-nitro-3-(trifluoromethyl)phenylamine) is generated through amide hydrolysis. This enzymatic pathway divergence is critical: the formation of Flu-6 was demonstrated in both aerobic and anaerobic human liver microsomal incubations, with enhanced production under anaerobic conditions, and was completely blocked by the reversible CPR inhibitor α-lipoic acid [1]. Flu-1, in contrast, retains the nitroaromatic group and is formed via a distinct hydrolytic pathway that does not require CPR activity [2]. In vitro studies in human liver microsomes confirmed that Flu-1 can undergo further P450-mediated bioactivation to form GSH adducts Flu-1-G1 and Flu-1-G2, whereas Flu-6-Gs adducts are derived from Flu-6 [3].

Enzymology Nitroreduction CPR Metabolite Identification

Flu-6 as Analytical Standard: Purity Specifications for Quantitative LC-MS/MS Method Validation

For quantitative bioanalytical method development and validation, Flu-6 is available as a certified reference standard with documented purity specifications. Suppliers including Toronto Research Chemicals (Cat. No. A630800) and Bidepharm (Cat. No. BD01203723) provide Flu-6 at ≥98% purity with available certificates of analysis including NMR, HPLC, and/or GC verification . Comparative pricing data indicates that 2.5 mg quantities range from $266.90 to approximately $300 USD across major vendors, while larger quantities (25-100 mg) are available from suppliers such as CymitQuimica and MedChemExpress for scaled research applications . The compound requires storage at -20°C and is typically shipped on dry ice to maintain stability [1].

Analytical Chemistry Method Validation Reference Standard Quality Control

Flu-6 (CAS 39235-51-3) Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


GSH Trapping Studies for Reactive Metabolite Identification in Drug-Induced Liver Injury (DILI) Assessment

Flu-6 is the requisite synthetic standard for confirming the identity of FLU-G5, FLU-G6, and FLU-G7 glutathione adducts in LC/MS/MS-based reactive metabolite screening assays. As demonstrated by Wen et al. (2008), authentic Flu-6 standard enabled unambiguous structural confirmation of these three nitroreduction-specific adducts that differentiate Flutamide from non-nitro analogs [1]. Analytical laboratories conducting DILI risk assessment for nitroaromatic-containing drug candidates should procure Flu-6 as a positive reference standard for method development and as a calibration standard for quantifying CPR-mediated nitroreduction activity in human liver microsome or hepatocyte incubation systems [2].

Negative Control for Isolating Nitroreduction-Dependent Hepatotoxicity in Mitochondrial Dysfunction Assays

Flu-6 serves as the definitive negative control in cytotoxicity and mitochondrial toxicity assays designed to isolate nitroreduction-dependent effects from other Flutamide bioactivation pathways. Toxicogenomic studies comparing Flutamide (nitro-containing) with nitro-absent analogs demonstrated that the nitroaromatic group is essential for hepatocyte cytotoxicity and mitochondrial complex I inhibition [1]. Researchers using TAMH hepatocyte cell lines or primary human hepatocytes to investigate Flutamide-induced mitochondrial dysfunction should include Flu-6 as a pathway-specific negative control to validate that observed toxicity is nitroreduction-dependent rather than attributable to other metabolic routes (e.g., 2-hydroxyflutamide formation or direct P450 oxidation) [2].

CPR Enzyme Activity Probe in NADPH:Cytochrome P450 Reductase Functional Studies

Flu-6 functions as a direct product marker for NADPH:cytochrome P450 reductase (CPR) enzymatic activity in both aerobic and anaerobic incubation systems. The formation of Flu-6 from Flutamide is CPR-dependent and can be completely blocked by the reversible CPR inhibitor α-lipoic acid, providing a quantifiable functional readout of CPR nitroreductase activity [1]. This application is particularly relevant for laboratories studying CPR polymorphisms, CPR-specific inhibitor screening, or investigating the role of CPR in the bioactivation of other nitroaromatic xenobiotics. Unlike Flu-1 (which is formed via CPR-independent amide hydrolysis), Flu-6 production specifically reports on CPR-mediated nitroreduction [2].

LC-MS/MS Method Development and Validation for Flutamide Metabolite Profiling in Clinical or Preclinical Studies

Flu-6 is an essential analytical reference standard for developing and validating quantitative LC-MS/MS methods to profile the complete Flutamide metabolic pathway in plasma, urine, or in vitro incubation matrices. While 2-hydroxyflutamide is the major circulating metabolite and Flu-1 is a known hydrolysis product, Flu-6 represents the critical nitroreduction pathway marker that links Flutamide exposure to potential hepatotoxicity risk [1]. Analytical laboratories developing bioanalytical methods for Flutamide therapeutic drug monitoring or pharmacokinetic studies should include Flu-6 in their analyte panel to enable comprehensive metabolite coverage. Certified reference standards (≥98% purity) are commercially available with full certificates of analysis for method validation purposes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flu-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.